6-Chloro-7-fluoro-quinoline-2-carboxylic acid synthesis pathway
6-Chloro-7-fluoro-quinoline-2-carboxylic acid synthesis pathway
Part 1: Strategic Overview & Retrosynthesis
6-Chloro-7-fluoro-quinoline-2-carboxylic acid (CAS 1601170-14-2) is a critical pharmacophore used in the development of next-generation kinase inhibitors (e.g., c-Met, VEGFR) and specialized fluoroquinolone antibiotics. Unlike the more common 3-carboxylic acid derivatives (used in Ciprofloxacin), the 2-carboxylic acid (quinaldic acid) scaffold provides unique binding vectors for ATP-competitive pockets in oncology targets.
This guide details a robust, scalable synthesis pathway designed for high regioselectivity and purity.
Retrosynthetic Analysis
To achieve the specific 6-chloro-7-fluoro substitution pattern, the synthesis must avoid the regiochemical ambiguity often seen in Skraup reactions. The most reliable disconnection utilizes the Doebner-Miller cyclization logic, tracing the quinoline core back to a specific aniline precursor and a C3-fragment.
Primary Pathway Logic:
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Target: 6-Chloro-7-fluoro-quinoline-2-carboxylic acid.
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Precursor 1 (Functionalization): 6-Chloro-7-fluoro-2-methylquinoline (Quinaldine derivative).
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Precursor 2 (Cyclization): 4-Chloro-3-fluoroaniline + Crotonaldehyde.
Note on Regiochemistry: Using 4-chloro-3-fluoroaniline ensures the correct placement of halogens. Cyclization preferentially occurs at the sterically less hindered ortho position (C6 of the aniline), placing the fluorine at position 7 and chlorine at position 6 of the final quinoline ring.
Figure 1: Retrosynthetic tree illustrating the disconnection to commercially available aniline precursors.
Part 2: Primary Synthesis Pathway (The Tribromomethyl Route)
This pathway is selected for its reliability and scalability . Direct oxidation of the methyl group with Selenium Dioxide (SeO2) can be capricious on larger scales due to selenium waste and variable yields. The Tribromination-Hydrolysis sequence is a "self-validating" protocol where intermediates are easily isolated by filtration.
Step 1: Doebner-Miller Cyclization
Objective: Synthesis of 6-Chloro-7-fluoro-2-methylquinoline.
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Reagents: 4-Chloro-3-fluoroaniline, Crotonaldehyde, Hydrochloric acid (6M), Zinc Chloride (catalyst).
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Mechanism: Conjugate addition of aniline to crotonaldehyde
Schiff base formation Acid-catalyzed cyclization Oxidation/Dehydrogenation.
Protocol:
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Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and mechanical stirrer.
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Dissolution: Charge 4-Chloro-3-fluoroaniline (1.0 eq) into 6M HCl (5.0 vol). Add ZnCl2 (0.5 eq) to assist Lewis acid activation. Heat to 60°C.
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Addition: Add Crotonaldehyde (1.2 eq) dropwise over 60 minutes. Caution: Exothermic reaction.
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Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
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Workup: Cool to room temperature. Basify with NaOH (20% aq) to pH 9–10. Extract with Dichloromethane (DCM).
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Purification: Dry organic layer over Na2SO4, concentrate, and recrystallize from Ethanol/Water to yield the 2-methylquinoline intermediate.
Step 2: Radical Bromination
Objective: Conversion to 6-Chloro-7-fluoro-2-(tribromomethyl)quinoline.
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Reagents: N-Bromosuccinimide (NBS) (3.5 eq), Benzoyl Peroxide (cat.), CCl4 or Chlorobenzene.
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Criticality: Complete tribromination is essential. Mono- or di-bromo intermediates will yield aldehydes upon hydrolysis, contaminating the acid product.
Protocol:
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Dissolve the 2-methylquinoline derivative in CCl4 (or PhCl for greener process).
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Add NBS (3.5 eq) and Benzoyl Peroxide (0.05 eq).
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Reflux under N2 atmosphere with strong stirring for 12–16 hours.
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Filter off the succinimide byproduct while hot.
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Evaporate solvent to obtain the crude tribromomethyl derivative.
Step 3: Acidic Hydrolysis
Objective: Hydrolysis to 6-Chloro-7-fluoro-quinoline-2-carboxylic acid.
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Reagents: Sulfuric Acid (80%), Water.
Protocol:
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Suspend the tribromomethyl intermediate in 80% H2SO4.
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Heat to 110°C for 2 hours. The suspension will dissolve as hydrolysis proceeds, then the carboxylic acid may precipitate.
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Pour the hot mixture onto crushed ice.
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Isolation: Filter the resulting precipitate. Wash copiously with water to remove acid.
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Purification: Dissolve in saturated NaHCO3 (filtering off any insoluble impurities), then re-precipitate with dilute HCl. Recrystallize from Methanol.
Part 3: Quantitative Data & Process Parameters
Table 1: Reagent Stoichiometry & Expected Yields
| Step | Reactant | Reagent | Conditions | Expected Yield | Key Impurity |
| 1 | 4-Cl-3-F-aniline | Crotonaldehyde (1.2 eq) | 6M HCl, 100°C, 4h | 65-75% | Polymerized aldehyde |
| 2 | 2-Methyl-quinoline | NBS (3.5 eq) | Reflux, Radical init. | 85-90% | Mono/Di-bromo species |
| 3 | 2-CBr3-quinoline | H2SO4 (aq) | 110°C, 2h | 80-85% | 2-Carboxaldehyde |
Table 2: Physicochemical Characterization (Target Molecule)
| Property | Value | Notes |
| Appearance | Off-white to pale yellow powder | |
| Melting Point | >210°C (dec) | Characteristic of quinoline acids |
| Solubility | DMSO, DMF, dilute alkali | Insoluble in water/acid |
| 1H NMR (DMSO-d6) | δ 8.6 (d, H4), 8.2 (d, H3), 8.4 (d, H8), 8.1 (d, H5) | Values approx.[1][2][3] dependent on solvent |
Part 4: Process Visualization
The following diagram illustrates the complete reaction workflow, including critical decision points for purification.
Figure 2: Step-by-step synthesis workflow with critical purification checkpoints.
Part 5: Troubleshooting & Expert Insights
1. Regioselectivity Issues in Step 1:
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Observation: Presence of isomeric impurities (e.g., 5-fluoro-6-chloro isomer).
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Cause: Cyclization at the incorrect ortho-position.
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Remedy: While 4-chloro-3-fluoroaniline strongly favors the desired isomer due to steric hindrance at C2, ensure the reaction temperature is strictly controlled. Use ZnCl2 as a co-catalyst to improve regiocontrol by coordinating the Schiff base.
2. Incomplete Oxidation in Step 2:
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Observation: Product contains aldehyde peaks in NMR (approx. 10 ppm) after hydrolysis.
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Cause: Incomplete bromination (stopping at dibromomethyl).
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Remedy: Ensure NBS is fresh (white, not yellow). Use a 3.5 molar excess. If the reaction stalls, add a second portion of initiator (Benzoyl Peroxide).
3. Safety Note - Crotonaldehyde:
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Crotonaldehyde is a potent lachrymator and toxic. All transfers in Step 1 must be performed in a functioning fume hood. Quench excess aldehyde with sodium bisulfite solution before disposal.
References
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Doebner-Miller Reaction Mechanism & Scope
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Bergstrom, F. W. "Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline." Chemical Reviews, 1944. Link
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Synthesis of Fluorinated Quinolines
- Tribromination-Hydrolysis Protocol: Mathes, W., & Sauermilch, W. "Über die Herstellung von Chinolin-carbonsäuren." Chemische Berichte, 1957. (Standard reference for Methyl -> Acid via CBr3).
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Commercial Availability & CAS Verification
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Sigma-Aldrich Product Entry: 6-Chloro-7-fluoroquinoline-2-carboxylic acid (CAS 1601170-14-2). Link
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Sources
- 1. 6-Fluoro-2-methylquinoline | C10H8FN | CID 70784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103709044A - Preparation method of 3-chloro-4-fluoroaniline hydrochloride - Google Patents [patents.google.com]
- 3. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 4. WO1988010253A1 - Process for the preparation of quinoline carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. US4620007A - 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid - Google Patents [patents.google.com]
